



Application Note: Quantitative Analysis of Propyl Octanoate in Wine Samples

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Compound of Interest		
Compound Name:	Propyl octanoate	
Cat. No.:	B1197341	Get Quote

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Target Audience: Researchers, scientists, and quality control professionals in the food and beverage industry.

Abstract: This application note details a robust and validated method for the quantitative analysis of **propyl octanoate** in wine samples. **Propyl octanoate** is an important ester that contributes to the fruity and floral aroma profile of wine. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique known for its sensitivity, accuracy, and minimal sample preparation requirements.[1][2] This method is suitable for the routine analysis of wine to monitor fermentation processes, assess quality, and ensure product consistency.

Principle of the Method

The quantitative analysis is based on the equilibrium-driven extraction of volatile organic compounds (VOCs) from the headspace of a wine sample onto a coated silica fiber (SPME).[1] [3] The sample, fortified with an internal standard, is gently heated and agitated to facilitate the release of analytes into the headspace. After a defined extraction time, the SPME fiber, containing the concentrated analytes, is transferred to the hot injector of a gas chromatograph. The analytes are thermally desorbed, separated on a capillary column, and subsequently detected and quantified by a mass spectrometer.[2] Quantification is achieved by creating a calibration curve using standards of known concentrations and an internal standard to correct for matrix effects and variations in extraction efficiency.[4]



Experimental Protocols Reagents and Materials

- Propyl Octanoate Standard: Purity >99%
- Internal Standard (IS): Ethyl nonanoate or a deuterated analog like ethyl-d5 octanoate.[5][6]
- Model Wine Solution: 12% (v/v) ethanol in deionized water, adjusted to pH 3.5 with tartaric acid.
- Sodium Chloride (NaCl): Analytical grade, baked at 120°C for 4 hours before use to remove volatile impurities.
- Wine Samples: Commercial or experimental red and white wines.
- SPME Fibers: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
 [7][8]
- Vials: 20 mL clear glass headspace vials with PTFE/silicone septa screw caps.

Instrumentation

- Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
- Autosampler: CTC-PAL3 or similar, capable of performing automated SPME extraction and injection.[9]

Preparation of Standards

- Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of propyl octanoate and dissolve in 100 mL of pure ethanol.
- Internal Standard Stock Solution (100 mg/L): Prepare a 100 mg/L stock solution of the selected internal standard (e.g., ethyl nonanoate) in pure ethanol.
- Calibration Standards: Prepare a series of calibration standards by spiking the model wine solution with appropriate volumes of the stock standard solution to achieve concentrations



ranging from 1 μ g/L to 500 μ g/L. Add a constant concentration of the internal standard (e.g., 50 μ g/L) to each calibration standard.

Sample Preparation and HS-SPME Procedure

- Pipette 8 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.[5]
- Add 1 g of NaCl to the vial.
- Spike the sample with the internal standard solution to reach a final concentration of 50 μg/L.
- Immediately seal the vial with the screw cap.
- Place the vial in the autosampler tray. The sample is then incubated at 40°C for 10 minutes with agitation (250 rpm).[3][10]
- Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[7][10]
- After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Conditions

- Injector: 250°C, splitless mode for 4 minutes.[9]
- SPME Fiber Desorption Time: 4 minutes.[9]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
- Column: DB-5ms (30 m x 0.25 mm ID x 0.25 μm film thickness) or equivalent.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 4 minutes.
 - Ramp 1: Increase to 100°C at 2°C/min.
 - Ramp 2: Increase to 170°C at 2.5°C/min.



- Ramp 3: Increase to 250°C at 20°C/min, hold for 1 minute.[9]
- MS Transfer Line Temperature: 250°C.[9]
- Ion Source Temperature: 250°C.[9]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
 - Propyl Octanoate: Monitor characteristic ions (e.g., m/z 88, 115, 130).
 - Internal Standard (Ethyl Nonanoate): Monitor characteristic ions (e.g., m/z 88, 101, 127).
 - Note: A preliminary analysis in full scan mode (m/z 35-350) should be performed to confirm retention times and select appropriate ions.

Data Presentation Method Validation Summary

The analytical method should be validated to ensure reliability. The following table summarizes typical performance characteristics for the analysis of esters in wine using HS-SPME-GC-MS.

Parameter	Typical Value	Reference
Linearity (R²)	> 0.99	[11]
Limit of Detection (LOD)	0.4 ng/L - 4 μg/L	[5][8]
Limit of Quantification (LOQ)	1.0 ng/L - 10 μg/L	[5][8]
Repeatability (RSD%)	< 15%	[5][8]
Accuracy/Recovery	85 - 115%	[11]

Sample Analysis Data

The following table presents hypothetical quantitative results for **propyl octanoate** and other representative esters in different wine samples, illustrating the typical data output from this



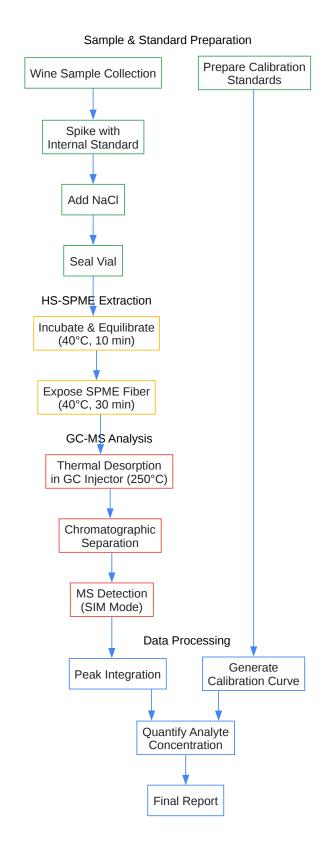
protocol. Concentrations are often reported in $\mu g/L$.

Compound	Chardonnay (µg/L)	Sauvignon Blanc (µg/L)	Cabernet Sauvignon (µg/L)	Odor Contribution
Propyl Octanoate	Quantified Value	Quantified Value	Quantified Value	Fruity, Pear, Floral
Ethyl Hexanoate	150	210	180	Green Apple, Fruity[12]
Ethyl Octanoate	450	600	510	Fruity, Apricot, Brandy[12][13]
Isoamyl Acetate	1200	950	800	Banana, Fruity[6] [12]

Mandatory Visualization: Experimental Workflow

The logical workflow for the quantitative analysis of **propyl octanoate** in wine is depicted below.





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Caption: Workflow for HS-SPME-GC-MS analysis of **propyl octanoate**.



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